molecular formula C25H22N2O4S B11699102 (2Z,5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11699102
M. Wt: 446.5 g/mol
InChI Key: XOMWYVHPOKFGDA-ZYITZIQLSA-N
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Description

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of methoxyphenyl groups and the thiazolidinone ring contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate methoxyphenyl-substituted aldehydes with thiosemicarbazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.

    Dichloroaniline: Although structurally different, dichloroaniline compounds also exhibit unique reactivity due to their substituted aniline rings.

Uniqueness

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone core and the presence of multiple methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O4S/c1-29-18-14-12-17(13-15-18)16-23-24(28)27(20-9-5-7-11-22(20)31-3)25(32-23)26-19-8-4-6-10-21(19)30-2/h4-16H,1-3H3/b23-16-,26-25?

InChI Key

XOMWYVHPOKFGDA-ZYITZIQLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3OC)S2)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3OC)S2)C4=CC=CC=C4OC

Origin of Product

United States

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